N-[2-(aminomethyl)cyclopentyl]methanesulfonamide
Description
N-[2-(Aminomethyl)cyclopentyl]methanesulfonamide is a sulfonamide derivative characterized by a cyclopentane ring substituted with an aminomethyl group and a methanesulfonamide moiety. Its structure combines the conformational flexibility of the cyclopentyl scaffold with the polar sulfonamide group, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H16N2O2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
N-[2-(aminomethyl)cyclopentyl]methanesulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-12(10,11)9-7-4-2-3-6(7)5-8/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
OXDGVVQFGUAOIK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1CCCC1CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action is scarce.
- Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Biological Activity
N-[2-(aminomethyl)cyclopentyl]methanesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 189.29 g/mol
- Core Structure : The compound features a cyclopentane ring with an aminomethyl substituent and a methanesulfonamide moiety, contributing to its unique biological properties.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to active sites of enzymes, disrupting their normal functions. This inhibition can lead to various biological effects depending on the target enzyme involved.
- Anti-inflammatory Properties : Research indicates that similar compounds exhibit anti-inflammatory effects by modulating pathways involved in inflammation, such as nitric oxide production in macrophages .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria.
Biological Activity and Therapeutic Applications
This compound has been investigated for various therapeutic applications:
- Anti-inflammatory Effects : Studies have shown the compound's potential in reducing inflammation, making it a candidate for treating inflammatory diseases.
- Antimicrobial Effects : Its ability to inhibit bacterial growth suggests potential use in developing new antibiotics or antimicrobial agents.
- Cancer Research : There is ongoing research into the compound's anticancer properties, particularly regarding its ability to induce apoptosis in cancer cell lines .
Table 1: Summary of Biological Activities
Detailed Research Insights
- Anti-inflammatory Mechanism :
-
Antimicrobial Studies :
- Another investigation focused on the antimicrobial properties of this compound against Mycobacterium tuberculosis and other pathogens. The compound demonstrated moderate activity with minimum inhibitory concentration (MIC) values indicating its potential as a lead compound for antibiotic development.
- Cancer Cell Apoptosis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
